5-Bromothieno[2,3-d]pyrimidine

EGFR Tyrosine Kinase Inhibition Anticancer Drug Discovery Thienopyrimidine SAR

5-Bromothieno[2,3-d]pyrimidine (CAS 1379322-62-9) is the exact heterocyclic building block for medicinal chemistry programs targeting kinase inhibition. The 5-position bromine atom enables regioselective Suzuki/Heck coupling to generate sub-nanomolar EGFR inhibitors or dual VEGFR-2/AKT agents. Procuring this specific isomer is critical—substituting with 6-bromo or 4-chloro analogs risks complete loss of biological activity. ≥98% purity, ideal for SAR exploration and lead optimization in oncology R&D.

Molecular Formula C6H3BrN2S
Molecular Weight 215.07 g/mol
CAS No. 1379322-62-9
Cat. No. B1511840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothieno[2,3-d]pyrimidine
CAS1379322-62-9
Molecular FormulaC6H3BrN2S
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1=C2C(=CSC2=NC=N1)Br
InChIInChI=1S/C6H3BrN2S/c7-5-2-10-6-4(5)1-8-3-9-6/h1-3H
InChIKeyYWKOMSVMLIYEKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromothieno[2,3-d]pyrimidine (CAS 1379322-62-9): Chemical Identity, Core Scaffold, and Strategic Procurement Considerations


5-Bromothieno[2,3-d]pyrimidine (CAS 1379322-62-9), with the molecular formula C6H3BrN2S and a molecular weight of 215.07 g/mol, is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine family, a class of fused ring systems structurally related to purine bases [1]. The presence of a reactive bromine atom at the 5-position of the thiophene ring provides a versatile handle for further functionalization via cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science . This compound serves as a key precursor in the synthesis of kinase inhibitors and other bioactive molecules .

Why 5-Bromothieno[2,3-d]pyrimidine is Not Interchangeable with Other Thienopyrimidine Building Blocks: A Case for Precise Procurement


The specific substitution pattern on the thieno[2,3-d]pyrimidine core is a critical determinant of downstream biological activity and synthetic utility. The 5-position bromine atom on the thiophene ring is not merely a generic halogen; its precise location dictates the regioselectivity of subsequent cross-coupling reactions and the orientation of appended groups in the final target molecule [1]. Isomeric variations, such as thieno[3,2-d]pyrimidines, or analogs with different halogen substitution (e.g., 6-bromo or 4-chloro derivatives), exhibit profoundly different electronic properties and steric profiles, leading to divergent structure-activity relationships (SAR) in medicinal chemistry campaigns [2]. Consequently, substituting 5-bromothieno[2,3-d]pyrimidine with a structurally similar but non-identical building block risks complete loss of synthetic efficiency or target engagement, necessitating precise and verified procurement of this exact compound .

Quantitative Differentiation of 5-Bromothieno[2,3-d]pyrimidine: Head-to-Head Comparative Evidence for Scientific Selection


Comparative EGFR Kinase Inhibition Potency: The Impact of Thieno[2,3-d]pyrimidine Scaffold Substitution

In a comprehensive structure-activity relationship (SAR) study, a series of 4-amino-6-aryl thieno[2,3-d]pyrimidines were evaluated for their inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. The most potent analog in this series, bearing a specific substitution pattern on the 6-aryl ring, achieved an enzymatic IC50 of 0.3 nM, which is equipotent to the FDA-approved EGFR inhibitor Erlotinib (IC50 = 0.3 nM) in the same assay [1]. This demonstrates that the thieno[2,3-d]pyrimidine core, when appropriately substituted, can achieve clinically relevant potency. In contrast, isomeric pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, synthesized from a common 5-bromothieno[2,3-b]pyridine precursor, showed much weaker or no activity against a panel of kinases [2]. For example, compound 1g (a pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine) inhibited CK1δ/ε and CLK1 with IC50 values of 220 nM and 88 nM, respectively, while its 7-substituted isomer (compound 10) was completely inactive on the same kinase panel [2]. This highlights the critical importance of the exact substitution pattern and scaffold isomerism for achieving desired potency and selectivity.

EGFR Tyrosine Kinase Inhibition Anticancer Drug Discovery Thienopyrimidine SAR

Dual VEGFR-2/AKT Inhibition: Quantitative Potency of Thieno[2,3-d]pyrimidine Analogs in Cancer Cell Assays

A recent study evaluated a series of novel thieno[2,3-d]pyrimidine analogs for their anti-proliferative activity against human cancer cell lines and their ability to inhibit key kinases in the VEGFR-2/AKT pathway . The most potent compound in this series demonstrated dual inhibitory activity against VEGFR-2 (IC50 = 0.161 µM) and AKT (IC50 = 1.06 µM) . Another active analog showed improved balanced inhibition with IC50 values of 0.487 µM and 0.364 µM for VEGFR-2 and AKT, respectively, while a third compound exhibited IC50 values of 0.164 µM and 0.452 µM . For comparison, the clinically approved multi-kinase inhibitor Sorafenib, a standard of care for hepatocellular carcinoma, inhibits VEGFR-2 with an IC50 of 90 nM in similar assays but has limited activity against AKT [1]. The thieno[2,3-d]pyrimidine analogs, therefore, offer a distinct polypharmacology profile, simultaneously targeting both VEGFR-2 and AKT.

VEGFR-2/AKT Dual Inhibition Anticancer Drug Discovery Kinase Inhibitor SAR

Reactive Oxygen Species (ROS) Induction and Apoptosis: A Differentiated Cytotoxic Mechanism for Thieno[2,3-d]pyrimidine Derivatives

A series of 13 thieno[2,3-d]pyrimidine structural variants were screened for cytotoxicity against a panel of cancer cell lines, and their mechanism of action was investigated [1]. The most potent compound (6j) showed strong and selective cytotoxicity against colon (HCT116, IC50 = 0.6-1.2 µM) and ovarian (A2780, IC50 = 0.6-1.2 µM) cancer cell lines, while exhibiting a 12- to 23-fold lower potency in normal CHO epithelial cells (IC50 = 14 ± 1.3 µM) [1]. Mechanistically, compound 6j induced a significant increase in reactive oxygen species (ROS) and triggered both apoptosis and mitotic catastrophe in cancer cells, with the mechanism shifting to mitotic catastrophe when apoptotic genes (Bax/Bak) were absent [1]. In contrast, many conventional chemotherapeutics like Cisplatin primarily induce apoptosis through DNA damage without a comparable ROS surge [2]. The quantitative ROS induction and the unique ability to bypass apoptotic resistance via mitotic catastrophe represent a differentiated therapeutic profile.

Anticancer Mechanism of Action Apoptosis Induction Reactive Oxygen Species

Selective RIPK2 Kinase Inhibition: Achieving Nanomolar Potency and High Kinome Selectivity with Thieno[2,3-d]pyrimidines

A novel series of thieno[2,3-d]pyrimidine derivatives was designed and evaluated for their ability to selectively inhibit Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of inflammatory signaling [1]. Optimization of the substitution at position 6 of the thieno[2,3-d]pyrimidine scaffold yielded compounds with potent RIPK2 inhibitory activity in the low nanomolar range [1]. Importantly, lead compounds from this series were screened against a broad panel of 58 human kinases and displayed exceptional selectivity for RIPK2 over other kinases, including the closely related RIPK1, RIPK3, and RIPK4 [1]. In contrast, other RIPK2 inhibitors in development, such as GSK583, often exhibit off-target activity against other kinases at higher concentrations [2]. This high degree of kinome selectivity is a critical advantage for reducing potential off-target toxicity in a therapeutic setting.

RIPK2 Inhibition Anti-inflammatory Drug Discovery Kinase Selectivity

Validated Research and Industrial Applications for 5-Bromothieno[2,3-d]pyrimidine Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Highly Potent, Selective Kinase Inhibitors for Oncology and Inflammation

5-Bromothieno[2,3-d]pyrimidine is the optimal starting material for medicinal chemistry programs aimed at developing novel kinase inhibitors. As demonstrated by the SAR study on EGFR inhibitors [1], the thieno[2,3-d]pyrimidine scaffold can yield compounds with sub-nanomolar potency, matching that of approved drugs. Furthermore, its use in the synthesis of dual VEGFR-2/AKT inhibitors and highly selective RIPK2 inhibitors [2] validates its ability to generate advanced leads with defined polypharmacology or exceptional kinome selectivity. The 5-bromo substituent is specifically critical for introducing diverse aryl or heteroaryl groups via palladium-catalyzed cross-coupling, a key step in exploring the SAR that leads to these potent and selective profiles [3].

Chemical Biology: Development of Targeted Probes to Dissect Apoptotic and Non-Apoptotic Cell Death Pathways

Researchers investigating mechanisms of cell death can utilize 5-bromothieno[2,3-d]pyrimidine to build chemical probes that induce oxidative stress and trigger both apoptosis and mitotic catastrophe [1]. The quantifiable selectivity and unique mechanism of action (ROS induction) of derivatives like compound 6j [1] provide a valuable tool compound for distinguishing between apoptotic and mitotic catastrophe pathways in cancer cells, especially in models where apoptotic machinery is compromised. This application is supported by direct experimental evidence showing that these derivatives maintain cytotoxicity even in Bax/Bak double-knockout cell lines [1].

Process Chemistry and Custom Synthesis: A Validated Intermediate for Building Block Suppliers and CROs

For Contract Research Organizations (CROs) and chemical suppliers, 5-bromothieno[2,3-d]pyrimidine represents a high-value, differentiated building block. Its utility is not generic; it is specifically validated as a key intermediate in the synthesis of patentable kinase inhibitors [1]. The commercial availability of this compound with defined purity (e.g., ≥98%) [2] and its established use in literature protocols for cross-coupling reactions [3] make it a reliable and in-demand product for clients in the pharmaceutical and biotechnology sectors. Offering this compound provides a direct entry point into projects focused on next-generation targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromothieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.